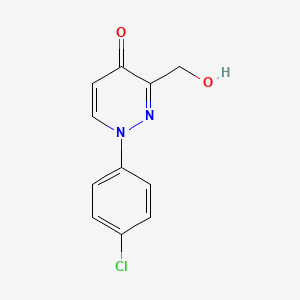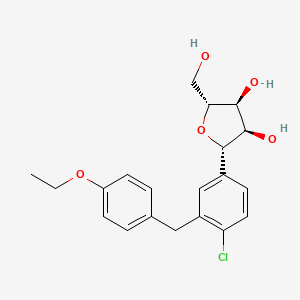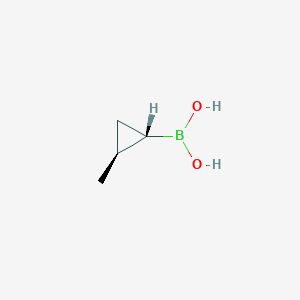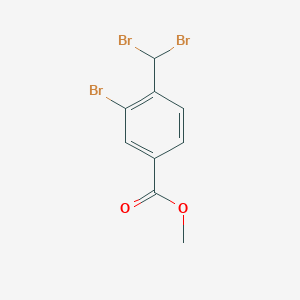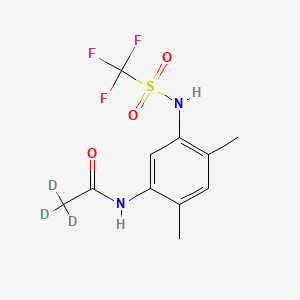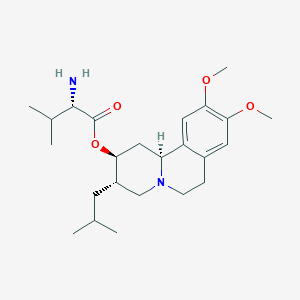
(2S,3S,11bS)-Dihydrotetrabenazine L-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2S,3S,11bS)-Dihydrotetrabenazine L-Val involves several steps, starting from tetrabenazineThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
(2S,3S,11bS)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrabenazine or other related compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler derivatives. Reducing agents like sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
(2S,3S,11bS)-Dihydrotetrabenazine L-Val has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related impurities in tetrabenazine formulations.
Biology: The compound is studied for its effects on neurotransmitter regulation and its potential use in treating neurological disorders.
Medicine: Research is ongoing to explore its therapeutic potential in treating movement disorders and other neurological conditions.
Industry: It is used in the pharmaceutical industry for the development and quality control of tetrabenazine-based medications
Mechanism of Action
The mechanism of action of (2S,3S,11bS)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to a decrease in their release into the synaptic cleft. This action helps in reducing hyperkinetic movements and stabilizing neurotransmitter levels in the brain .
Comparison with Similar Compounds
(2S,3S,11bS)-Dihydrotetrabenazine L-Val is unique compared to other similar compounds due to its specific stereochemistry and the presence of the L-Val moiety. Similar compounds include:
Tetrabenazine: The parent compound used to treat hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine without the L-Val moiety.
Other Tetrabenazine Impurities: Various related impurities with different stereochemistry and functional groups
This compound’s unique structure and properties make it a valuable tool in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C24H38N2O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23-/m0/s1 |
InChI Key |
GEJDGVNQKABXKG-UDSSINMLSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


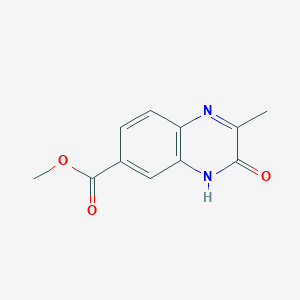

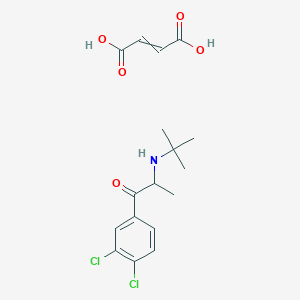

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
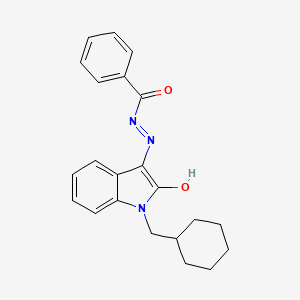
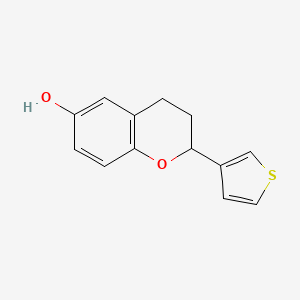
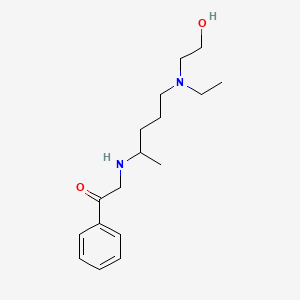
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
